molecular formula C8H16ClNO3 B1598006 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride CAS No. 5832-55-3

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride

Cat. No.: B1598006
CAS No.: 5832-55-3
M. Wt: 209.67 g/mol
InChI Key: FUCINBXREPZIOU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a quinuclidine derivative, characterized by the presence of hydroxymethyl and diol functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-(hydroxymethyl)-1-azabicyclo[2.2.2]octane-3,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO3.ClH/c10-5-7-8(11,12)6-1-3-9(7)4-2-6;/h6-7,10-12H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCINBXREPZIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2CO)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5832-55-3
Record name 1-Azabicyclo[2.2.2]octane-3,3-diol, 2-(hydroxymethyl)-, hydrochloride (1:1)
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Record name 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
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Record name 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride
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Preparation Methods

Direct Reduction of Quinuclidinone to 3-Quinuclidinol

A simpler approach involves reducing quinuclidin-3-one directly to 3-quinuclidinol:

  • Quinuclidinone is dissolved in water at 30–35°C.
  • Sodium borohydride is added gradually over one hour.
  • The reaction mixture is stirred for 4 hours at 30–35°C.
  • Completion is monitored by gas chromatography.
  • The product is extracted with chloroform, dried, and purified by recrystallization from acetone, yielding 89% of racemic 3-quinuclidinol as a white crystalline solid melting at 221–224°C.

This method provides a high-yield, scalable route to 3-quinuclidinol, which can serve as a building block for further hydroxymethylation and diol formation.

Multi-Step Functionalization via N-Oxides and Electrophilic Trapping

Advanced synthetic strategies involve:

  • Formation of quinuclidine N-oxides to activate α-protons adjacent to the nitrogen.
  • Abstraction of these protons to generate carbanions.
  • Trapping carbanions with electrophiles to introduce hydroxymethyl and diol functionalities regioselectively.

This methodology enables regio- and stereoselective synthesis of 2,3-disubstituted quinuclidines, including 2-(hydroxymethyl) and 3,3-diol derivatives, in high yield over four steps.

Summary Table of Key Preparation Steps and Yields

Step Reaction Conditions/Notes Yield (%) Reference
Cyanohydrin formation Quinuclidin-3-one HCl + NaCN, 2–25°C, 1–5 h 95
Esterification via iminoether Methanol + HCl gas, reflux 15–24 h, then aqueous alkali 68
Dehydration with thionyl chloride ≤15°C addition, reflux 15 h 75
Hydrogenation with Raney Ni 20–100°C, 1–15 bar, 4 h ~Quantitative
Reduction to 3-quinuclidinol NaBH4 in water, 30–35°C, 4 h 89
N-oxide mediated α-functionalization Multi-step, regioselective, 4 steps High

Research Findings and Notes

  • The process starting from quinuclidin-3-one hydrochloride through cyanohydrin and ester intermediates is advantageous for producing high-purity products with overall yields exceeding 30%, which is an improvement over older methods with lower yields and longer reaction times.

  • Use of Raney nickel for hydrogenation is cost-effective and environmentally friendlier compared to platinum oxide catalysts, with comparable or better yields.

  • Direct reduction of quinuclidinone with sodium borohydride is a straightforward and scalable route to 3-quinuclidinol, a key intermediate for further functionalization to diol derivatives.

  • The N-oxide activation method allows for selective introduction of hydroxymethyl and diol groups at desired positions on the quinuclidine ring, enabling synthesis of complex derivatives with controlled stereochemistry.

  • Reaction conditions such as temperature control, moisture exclusion during esterification, and careful monitoring of reaction progress are critical for optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form quinuclidine derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinuclidine derivatives with modified functional groups, such as aldehydes, carboxylic acids, and halogenated compounds.

Scientific Research Applications

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride involves its interaction with various molecular targets and pathways. The hydroxymethyl and diol groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)quinuclidine: Lacks the diol functional group, resulting in different chemical properties.

    Quinuclidine-3,3-diol: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    2-(Hydroxymethyl)piperidine: A similar compound with a different ring structure, leading to variations in its chemical behavior.

Uniqueness

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is unique due to the presence of both hydroxymethyl and diol functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Biological Activity

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a quinuclidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12ClN1O2\text{C}_9\text{H}_{12}\text{ClN}_1\text{O}_2

This compound features a quinuclidine core with hydroxymethyl and diol functional groups, enhancing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group can form hydrogen bonds, facilitating binding to target proteins. This interaction may modulate various signaling pathways involved in neurotransmission, inflammation, and cellular metabolism.

Pharmacological Applications

Research indicates several pharmacological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : This compound may mitigate oxidative stress and enhance neuronal survival under pathological conditions. Its potential in treating neurodegenerative disorders is under investigation .
  • Enzyme Inhibition : It has been noted for its potential as an inhibitor for branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in colorectal and breast cancer models .
  • Neuroprotective Effects : Research demonstrated that treatment with this compound resulted in reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinuclidine ring can significantly affect its pharmacological properties. For instance:

Compound ModificationBiological Activity
Hydroxymethyl GroupEnhances binding affinity to targets
Diol SubstitutionIncreases solubility and bioavailability
Alkyl Chain VariationModulates enzyme inhibition potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
Reactant of Route 2
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride

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